molecular formula C8H4ClN3O2 B117968 4-Chloro-6-nitroquinazoline CAS No. 19815-16-8

4-Chloro-6-nitroquinazoline

Cat. No. B117968
CAS RN: 19815-16-8
M. Wt: 209.59 g/mol
InChI Key: LZOSFEDULGODDH-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H4ClN3O2 . It has a molecular weight of 209.59 g/mol . It is a pale yellow solid and is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-nitroquinazoline consists of 14 heavy atoms . The InChI code for the compound is 1S/C8H4ClN3O2/c9-8-6-3-5 (12 (13)14)1-2-7 (6)10-4-11-8/h1-4H . The compound has a topological polar surface area of 71.6 Ų .


Physical And Chemical Properties Analysis

4-Chloro-6-nitroquinazoline is a pale yellow solid with a molecular weight of 209.59 g/mol . It has a topological polar surface area of 71.6 Ų and an XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Afatinib

“4-Chloro-6-nitroquinazoline” is an important intermediate in the synthesis of Afatinib . Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) in the form of a dimaleate salt which is indicated for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .

Synthesis of Other 4-Anilinoquinazolines

Apart from Afatinib, “4-Chloro-6-nitroquinazoline” is also used in the synthesis of other 4-anilinoquinazolines such as gefitinib, erlotinib, lapatinib, vandetanib, icotinib, and dacomitinib . These compounds are approved as tyrosine kinase inhibitors (TKI) for the treatment of different cancers in targeted therapies .

Spectral Characterization

The compound “4-Chloro-6-nitroquinazoline” has been fully characterized by melting point, mass-spectrometry, FT-IR, 1H-NMR and 13C-NMR spectroscopies . This provides valuable data for researchers working with this compound.

Anticancer Properties

Quinazoline derivatives, including “4-Chloro-6-nitroquinazoline”, have shown huge therapeutic potential, including anticancer properties . They are present in a diverse range of biologically active compounds .

Antimicrobial Properties

Quinazoline derivatives also exhibit antimicrobial properties . This makes “4-Chloro-6-nitroquinazoline” a potential candidate for the development of new antimicrobial agents.

Antiviral Properties

In addition to their anticancer and antimicrobial properties, quinazoline derivatives have also shown antiviral properties . This suggests that “4-Chloro-6-nitroquinazoline” could be used in the development of antiviral drugs.

Mechanism of Action

Target of Action

4-Chloro-6-nitroquinazoline is an intermediate in the preparation of anticancer agents and enzyme inhibitors . It is primarily targeted towards tyrosine kinase inhibitors (TKIs) . TKIs are a type of enzyme inhibitor that specifically block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibition of these enzymes ultimately leads to the control of cell division and cell death .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by binding to them and inhibiting their activity . This results in the disruption of signal transduction cascades, which are crucial for various cellular processes, including cell division and cell death . By inhibiting these processes, 4-Chloro-6-nitroquinazoline can effectively control the growth and proliferation of cancer cells .

Biochemical Pathways

4-Chloro-6-nitroquinazoline affects the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and represents a promising target for developing new herbicides . The compound inhibits the enzyme shikimate dehydrogenase (SDH), a key enzyme of the shikimate pathway that catalyzes the conversion of 3-dehydroshikimate to shikimate .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of anticancer agents and enzyme inhibitors . Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific agents it is used to synthesize .

Result of Action

The molecular and cellular effects of 4-Chloro-6-nitroquinazoline’s action are primarily seen in its ability to inhibit the growth and proliferation of cancer cells . By inhibiting tyrosine kinases, the compound disrupts crucial cellular processes, leading to controlled cell division and cell death . This makes it a valuable tool in the development of anticancer agents .

Safety and Hazards

The safety information available indicates that 4-Chloro-6-nitroquinazoline has several hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Chloro-6-nitroquinazoline aren’t available, it’s worth noting that quinazoline derivatives have been used to build asymmetrical ether derivatives as inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor-receptor . This suggests potential future applications in the development of new therapeutic agents.

properties

IUPAC Name

4-chloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOSFEDULGODDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463364
Record name 4-Chloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-nitroquinazoline

CAS RN

19815-16-8
Record name 4-Chloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-nitroquinazolin-4-ol (4.40 g, 23.01 mmol) and N-ethyl-N-isopropylpropan-2-amine (11.89 g, 92.04 mmol) in dichloroethane (50 mL) was added phosphoryl trichloride (7.06 g, 46.02 mmol). After heating to 80° C. for 16 hours, the mixture was concentrated under reduced pressure. The residue was concentrated again with toluene (2×100 mL) to provide the product.
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Synthesis routes and methods II

Procedure details

In brief, 2-aminobezoic acid substituted by a reactive group (G in Scheme 3), is reacted with formamide, at 160° C., for 3 hours. The resulting 4-hydroxyquinazolinesubstituted by the reactive group is then reacted with a mixture of nitric acid and sulfuric acid, to thereby obtain 4-hydroxy-6-nitroquinazoline substituted by the reactive group. The reactive 4-hydroxy-6-nitroquinazoline is thereafter reacted with thionyl chloride, so as to obtain 4-chloro-6-nitroquinazoline substituted by a reactive group. In these compounds, the nitro group serves as a first reactive group and G is a second reactive group.
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Synthesis routes and methods III

Procedure details

6-Nitro-3H-quinazolin-4-one 4a (18.88 g, 99.40 mmol) was dissolved in phosphoricchloride (31.03 g, 149 mmol). The mixture was warmed up to 160° C., and stirred for 3 hours. The reaction mixture was added to 250 mL of n-hexane while hot, stirred and a lot of the solid was precipitated from the solution, filtered, the filter cake was washed with n-hexane, dried under vacuum to obtain the title compound 4-chloro-6-nitro-quinazoline 4b (18.14 g, yield 87.2%) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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